![molecular formula C9H9NO4S B1363653 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid CAS No. 286472-02-4](/img/structure/B1363653.png)

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Vue d'ensemble

Description

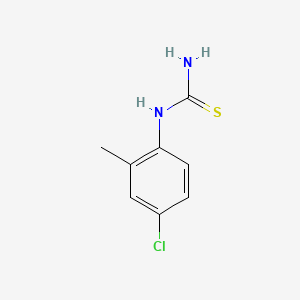

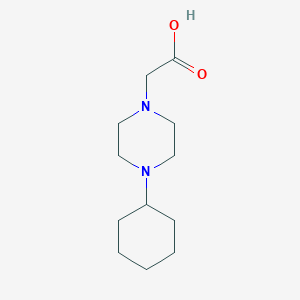

“2-[(2-Carboxyethyl)sulfanyl]nicotinic acid” is a chemical compound with the CAS Number: 286472-02-4 . It has a molecular weight of 227.24 . The IUPAC name for this compound is 2-[(2-carboxyethyl)sulfanyl]nicotinic acid .

Molecular Structure Analysis

The InChI code for “2-[(2-Carboxyethyl)sulfanyl]nicotinic acid” is 1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

As mentioned earlier, “2-[(2-Carboxyethyl)sulfanyl]nicotinic acid” may be used in the control of the chain growth of free radical polymerization . This suggests that it can participate in reactions involving acrylates, acrylamides, styrenes, methacrylates, and methacrylamides .Physical And Chemical Properties Analysis

The melting point of “2-[(2-Carboxyethyl)sulfanyl]nicotinic acid” is between 203-205°C . Its molecular formula is C9H9NO4S .Applications De Recherche Scientifique

Industrial Applications

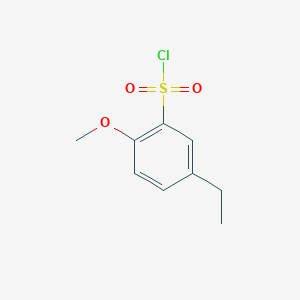

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid, a derivative of nicotinic acid, is significant in the context of industrial applications. Nicotinic acid itself is an essential nutrient used as an antipelagic agent, and its industrial production is crucial for various applications. However, the traditional production methods have environmental drawbacks, notably the emission of nitrous oxide, a potent greenhouse gas. Therefore, research has been focusing on more ecological methods to produce nicotinic acid and its derivatives from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods are particularly relevant for green chemistry applications (Lisicki, Nowak, & Orlińska, 2022).

Biochemical Studies

In biochemical research, the transformation of nicotinic acid in plants, such as its conversion to nicotine in Nicotiana tabacum, is a subject of study. This research provides insights into the biochemical pathways and mechanisms by which plants synthesize complex organic molecules (Scott, 1967).

Receptor Mediation and Pharmacological Effects

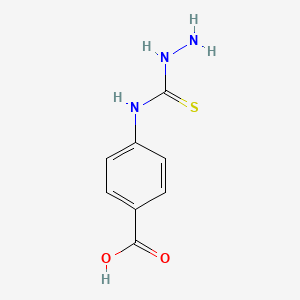

Research has identified receptors such as PUMA-G and HM74 as mediators of nicotinic acid's effects, including its role in lipid regulation. Understanding these receptors is critical for developing new drugs for treating dyslipidemia (Tunaru et al., 2003).

Chemical Engineering and Separation Techniques

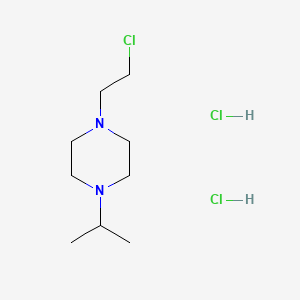

In the field of chemical engineering, studies on the separation and recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants have been conducted. These studies are significant for enhancing the efficiency of nicotinic acid recovery in industrial processes (Kumar, Wasewar, & Babu, 2008).

Molecular Identification of Receptors

Understanding the molecular identification of high and low affinity receptors for nicotinic acid is crucial for drug discovery. This research contributes to the development of treatments for dyslipidemia by exploring the receptors' role in lipid regulation (Wise et al., 2003).

Role in Medicinal Chemistry

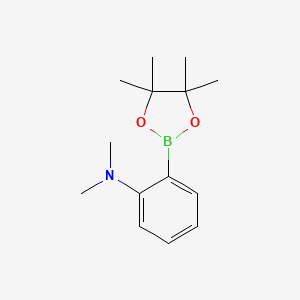

Nicotinic acid and its derivatives are also studied in the context of medicinal chemistry for their potential applications in drug design and synthesis. For example, research on regioselective cross-coupling reactions of boronic acids with dihalo heterocycles can lead to the selective synthesis of substituted nicotinic acids, which have implications in drug development (Houpis et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-carboxyethylsulfanyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-7(12)3-5-15-8-6(9(13)14)2-1-4-10-8/h1-2,4H,3,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECQKEAJAOJORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377280 | |

| Record name | 2-[(2-carboxyethyl)sulfanyl]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286472-02-4 | |

| Record name | 2-[(2-carboxyethyl)sulfanyl]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)